molecular formula C21H32O5 B10823498 Nanangenine C

Nanangenine C

Cat. No.: B10823498
M. Wt: 364.5 g/mol
InChI Key: ROECGAWNHRGIRN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Nanangenine C is typically isolated from the fungal species Aspergillus nanangensis. The isolation process involves culturing the fungus, followed by extraction and purification using chromatographic techniques . Detailed spectroscopic analysis, including nuclear magnetic resonance and mass spectrometry, is used to elucidate the structure of the compound .

Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through laboratory-scale extraction from fungal cultures . Further research is needed to develop efficient synthetic routes for industrial production.

Chemical Reactions Analysis

Types of Reactions: Nanangenine C undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the hydroxyl groups present in the molecule.

    Reduction: This reaction can reduce the carbonyl groups to hydroxyl groups.

    Substitution: This reaction can replace functional groups with other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols.

Comparison with Similar Compounds

Nanangenine C is unique among drimane sesquiterpenoids due to its specific structural features and biological activities. Similar compounds include other drimane sesquiterpenoids such as:

  • Nanangenine A
  • Nanangenine B
  • Nanangenine D
  • Nanangenine E
  • Nanangenine F
  • Nanangenine G

These compounds share a common drimane skeleton but differ in their functional groups and biological activities . This compound stands out for its potent antibacterial and cytotoxic properties.

Properties

Molecular Formula

C21H32O5

Molecular Weight

364.5 g/mol

IUPAC Name

(9b-hydroxy-6,6,9a-trimethyl-1-oxo-3,5,5a,7,8,9-hexahydrobenzo[e][2]benzofuran-5-yl) hexanoate

InChI

InChI=1S/C21H32O5/c1-5-6-7-9-16(22)26-15-12-14-13-25-18(23)21(14,24)20(4)11-8-10-19(2,3)17(15)20/h12,15,17,24H,5-11,13H2,1-4H3

InChI Key

ROECGAWNHRGIRN-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)OC1C=C2COC(=O)C2(C3(C1C(CCC3)(C)C)C)O

Origin of Product

United States

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